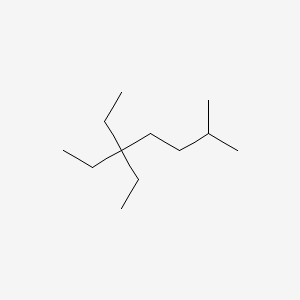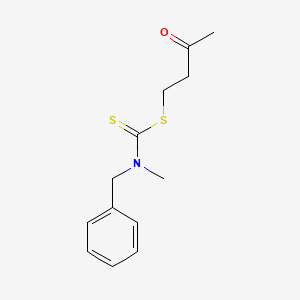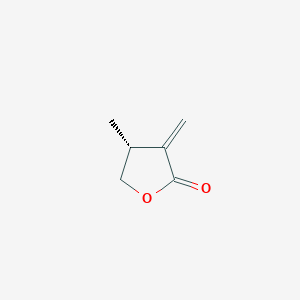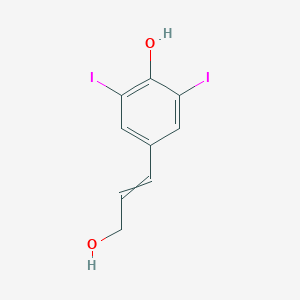
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol is a chemical compound characterized by the presence of hydroxyprop-1-en-1-yl and diiodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol typically involves the reaction of 2,6-diiodophenol with 3-hydroxyprop-1-en-1-yl derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sinapyl Alcohol: A primary alcohol with a similar structure, hydroxylated at C-4 and methoxylated at C-3 and -5.
4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol: Another compound with a similar structure, stabilized with MEHQ.
Uniqueness
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol is unique due to the presence of diiodophenol groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62427-66-1 |
|---|---|
Molecular Formula |
C9H8I2O2 |
Molecular Weight |
401.97 g/mol |
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-diiodophenol |
InChI |
InChI=1S/C9H8I2O2/c10-7-4-6(2-1-3-12)5-8(11)9(7)13/h1-2,4-5,12-13H,3H2 |
InChI Key |
IBYRKYPQZDZACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


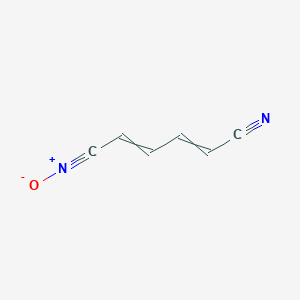

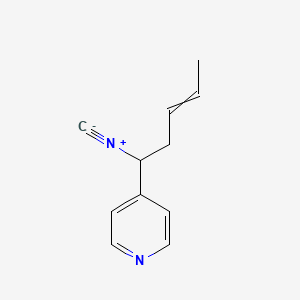
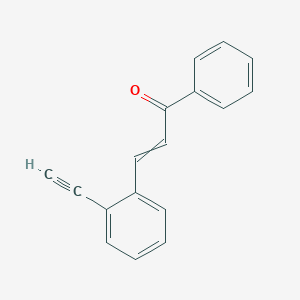
![3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione](/img/structure/B14538866.png)
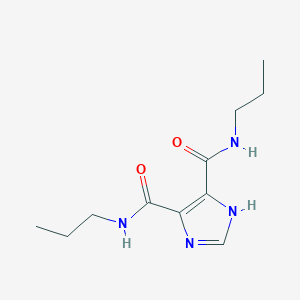
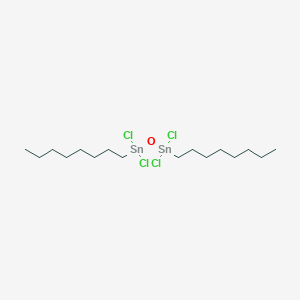

![3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile](/img/structure/B14538902.png)
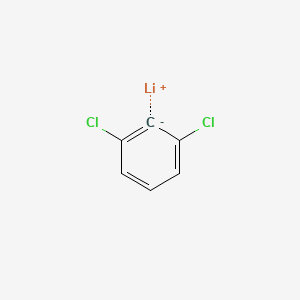
![2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14538916.png)
